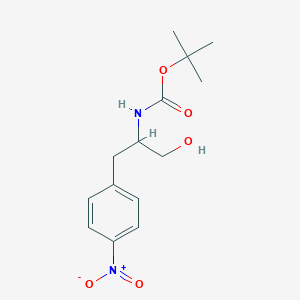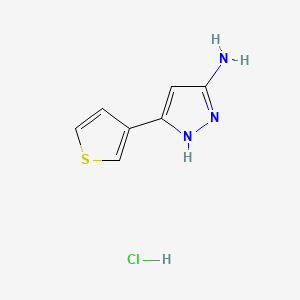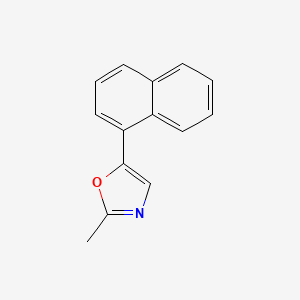![molecular formula C10H5IN2O2 B13709727 2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile CAS No. 148741-31-5](/img/structure/B13709727.png)
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with hydroxyl and iodine groups, along with a propanedinitrile moiety. Its molecular formula is C10H6IN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile typically involves the reaction of 3,4-dihydroxy-5-iodobenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group reacts with the active methylene group of malononitrile to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The hydroxyl groups can scavenge free radicals, providing antioxidant effects. The iodine atom may facilitate the compound’s binding to specific enzymes or receptors, modulating their activity. Additionally, the nitrile groups can participate in interactions with nucleophilic sites in biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-dihydroxy-5-nitrophenyl)methylidene]propanedinitrile
- 2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile
Uniqueness
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The iodine substitution can enhance the compound’s ability to participate in halogen bonding, influencing its interactions with biological targets and its overall stability.
Properties
CAS No. |
148741-31-5 |
|---|---|
Molecular Formula |
C10H5IN2O2 |
Molecular Weight |
312.06 g/mol |
IUPAC Name |
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H5IN2O2/c11-8-2-6(1-7(4-12)5-13)3-9(14)10(8)15/h1-3,14-15H |
InChI Key |
WPXSPHPYZHPIPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)I)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)








